(3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide

Description

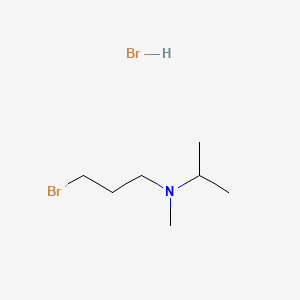

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide (CAS 60035-88-3) is a quaternary ammonium salt with the molecular formula C₇H₁₆Br₂N and a molecular weight of 232.95 g/mol . Structurally, it consists of a 3-bromopropyl chain attached to a methyl and isopropyl group, forming a tertiary amine that is protonated and stabilized by a hydrobromide counterion. The compound exhibits a melting point of 64–66°C and is typically synthesized via alkylation reactions involving brominated intermediates and secondary amines under controlled conditions .

Properties

Molecular Formula |

C7H17Br2N |

|---|---|

Molecular Weight |

275.02 g/mol |

IUPAC Name |

3-bromo-N-methyl-N-propan-2-ylpropan-1-amine;hydrobromide |

InChI |

InChI=1S/C7H16BrN.BrH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H |

InChI Key |

JNDTZIWPFXFMMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: It can be reduced to form primary or secondary amines.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.

Major Products

Substitution: Formation of substituted amines or other derivatives.

Oxidation: Formation of amine oxides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromopropyl group into various molecules.

Biology: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This property makes it useful in modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- The presence of bulky substituents (e.g., isopropyl in the target compound or benzyl in ) increases molecular weight and may influence solubility and reactivity.

- Quaternary vs. primary ammonium salts : The target compound’s tertiary amine structure contrasts with primary amines like 3-bromopropyl ammonium bromide, which lack alkyl branching .

Pharmacological Activity

- However, the target compound’s activity remains unstudied in the provided evidence .

Biological Activity

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide, with the chemical formula C4H10Br2N, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure

The compound features a propylamine group attached to a brominated alkane. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and reductions, making it a versatile reagent in organic synthesis.

- Target of Action : The compound is primarily used to introduce propylamine groups into molecular frameworks, which can modify the biological activity of target molecules.

- Biochemical Pathways : It has been utilized in synthesizing complex organic molecules, including those with potential applications in cancer therapy and molecular machines.

- Result of Action : The introduction of the propylamine group can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their therapeutic efficacy.

Anticancer Properties

Research indicates that compounds containing propylamine moieties can exhibit anticancer properties. For instance, derivatives synthesized using (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide have shown activity against various cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in treating specific diseases:

- Case Study 1 : A study on a related brominated amine showed promising results in inhibiting tumor growth in xenograft models of breast cancer.

- Case Study 2 : Another investigation focused on the use of propylamine derivatives in combating bacterial infections, revealing enhanced efficacy compared to traditional antibiotics.

These case studies underline the importance of further exploring the biological activities associated with (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide.

Synthesis of Bioactive Compounds

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide serves as an important building block in synthesizing bioactive molecules. Its ability to modify biomolecules facilitates research into their functions and interactions.

Drug Development

The compound is being investigated for its potential role in developing new therapeutic agents, particularly those targeting cancer and infectious diseases. Its unique reactivity profile makes it suitable for creating novel drug candidates with improved specificity and reduced side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromopropylamine hydrobromide | Lacks methyl group | Moderate anticancer activity |

| 2-Bromoethylamine hydrobromide | Shorter carbon chain | Limited antimicrobial effects |

| 3-Chloropropylamine hydrochloride | Contains chlorine instead of bromine | Less potent than brominated analogs |

The comparison shows that while (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has unique properties that enhance its reactivity and potential biological activity, similar compounds may offer varying degrees of effectiveness depending on their structural differences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting methyl(propan-2-yl)amine with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) to favor mono-substitution. Purification involves recrystallization from ethanol or column chromatography . Optimization includes adjusting stoichiometry (e.g., 1:1.2 amine-to-alkylating agent ratio) and monitoring reaction progress via TLC or GC-MS to minimize di-substituted byproducts.

Q. How can the purity and structural identity of this compound be validated in a research setting?

- Methodology :

- GC-MS : Analyze volatile derivatives (e.g., silylated samples) to confirm molecular weight and fragmentation patterns.

- FTIR-ATR : Verify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Br at ~600 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks for the bromopropyl chain (δ ~3.4 ppm for CH₂Br), methyl groups (δ ~1.2 ppm for isopropyl), and amine protons (δ ~2.8 ppm).

- Elemental Analysis : Confirm Br and N content within ±0.3% of theoretical values .

Q. What are the common reactivity patterns of the bromopropyl moiety in this compound?

- Methodology : The bromine atom undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination (to form alkenes under basic conditions). For example:

- Substitution : React with sodium azide in DMF to yield azido derivatives for click chemistry applications.

- Elimination : Treat with KOH/ethanol to generate allylamine intermediates. Monitor via ¹H NMR for loss of CH₂Br signals .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the stereochemical configuration of this compound?

- Methodology : Use density functional theory (DFT) to calculate energy-minimized conformers and compare experimental NMR chemical shifts with computed values. For crystallographic ambiguity, refine single-crystal X-ray diffraction data using SHELXL (via Olex2 or WinGX) to resolve positional disorder or hydrogen bonding networks .

Q. What strategies mitigate decomposition during long-term storage or under experimental conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (argon) in amber glass.

- pH Control : Maintain acidic conditions (pH 4–6) to prevent amine oxidation, as the hydrobromide salt form enhances stability .

Q. How can this compound be quantified in complex matrices (e.g., biological samples or reaction mixtures)?

- Methodology :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 241 → 178 (quantitative) and 241 → 92 (qualitative).

- Sample Prep : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate the compound from interferents. Validate recovery rates (≥85%) using deuterated internal standards .

Q. What mechanistic insights explain contradictory reactivity reports in substitution reactions?

- Methodology :

- Kinetic Studies : Compare activation energies (via Arrhenius plots) for SN2 (polar aprotic solvents) vs. SN1 (polar protic solvents) pathways.

- Isotope Labeling : Use ⁸¹Br/⁷⁹Br isotopic scrambling (analyzed via MS) to distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.